
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid” is a chemical compound with the CAS Number: 867044-28-8 . It has a molecular weight of 474.37 and its IUPAC name is 9,10-di(2-naphthyl)-2-anthrylboronic acid .
Synthesis Analysis
A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C34H23BO2 . The InChI key for this compound is NVPJWLBDGLWXCH-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used in the synthesis of blue fluorescent emissive materials . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Organic Light Emitting Diodes (OLEDs)
A significant application of (9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid is in the field of Organic Light Emitting Diodes (OLEDs). Studies have shown that derivatives of this compound serve as efficient blue host materials, crucial for enhancing the performance of OLEDs. For instance, materials like 9-(10-(naphthalene-1-yl)anthracene-9-yl)SBFF, synthesized using this boronic acid, have demonstrated promising electroluminescent properties for blue OLED applications (Gong, Lee, & Jeon, 2010).
2. Luminescent Properties
This boronic acid derivative is also notable for its photophysical properties. A study synthesized a compound, 9-bromo-10-naphthalen-2-yl-anthracene, via a Suzuki Cross-coupling reaction with naphthalene-2-boronic acid, demonstrating its capability to emit blue and blue-violet light, which is crucial in various luminescent applications (Guo, Jin, & Liu, 2007).
3. Electroluminescence Enhancement
Another application involves enhancing the external quantum efficiency in blue fluorescent OLEDs. Molecules synthesized using this boronic acid, such as 3,3'-(5-(10-(naphthalen-1-yl)anthracen-9-yl)-1,3-phenylene)dipyridine, have been used as efficiency enhancement layers in OLEDs, significantly improving their performance (Lim et al., 2019).
4. Blue Emitting Materials in OLEDs
Research has also been conducted on a series of blue-emitting materials based on derivatives of this boronic acid, such as 2-(10-(naphthalen-2-yl)anthracen-9-yl)pyridine, showing their potential in OLEDs as high-efficiency blue-emitting materials (Park et al., 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(9,10-di(Naphthalen-1-yl)anthracen-2-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules through mechanisms such as hydrogen bonding and van der Waals forces . For instance, it can bind to enzymes like β-1,3-glucanase and NADPH nitrate reductase, influencing their activity and stability
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli. Additionally, this compound has been shown to alter gene expression patterns, leading to changes in protein synthesis and cellular function . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound exhibits good stability under various conditions, making it suitable for long-term experiments . Its effects on cellular function can change over time, with potential long-term impacts on cell viability and metabolism . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in oxidative stress responses and energy metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . It can be targeted to specific organelles or compartments within the cell, where it interacts with biomolecules and influences cellular processes . These localization patterns are determined by targeting signals and post-translational modifications, which direct the compound to its site of action .
properties
IUPAC Name |
(9,10-dinaphthalen-1-ylanthracen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H23BO2/c36-35(37)24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21,36-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDFKLIZTVUIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631124 |
Source


|
| Record name | [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867044-35-7 |
Source


|
| Record name | [9,10-Di(naphthalen-1-yl)anthracen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

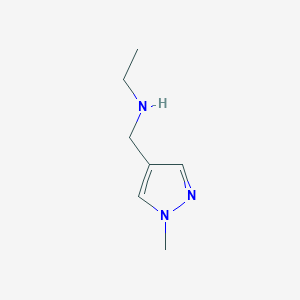
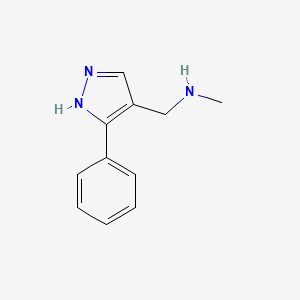
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)

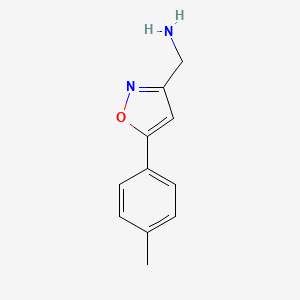
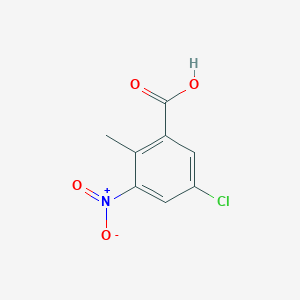

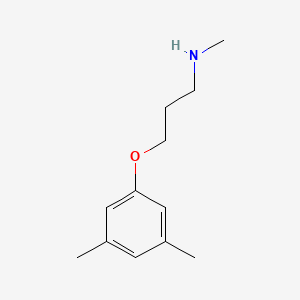
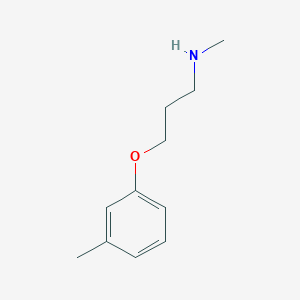
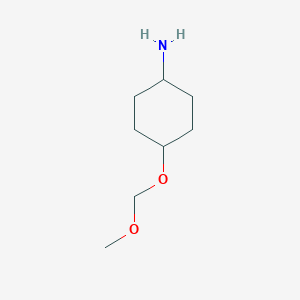
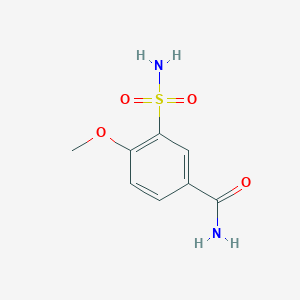
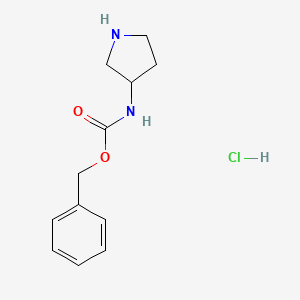
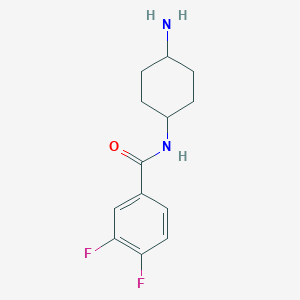
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)